2-Chloro-6-isopropylpyridine

Description

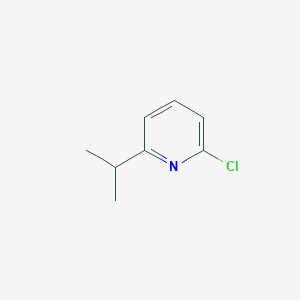

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISXDNFVHBWJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561790 | |

| Record name | 2-Chloro-6-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120145-22-4 | |

| Record name | 2-Chloro-6-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-isopropylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Chloro-6-isopropylpyridine. It is designed to be a valuable resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry. This guide delves into the synthesis, purification, and safe handling of this versatile pyridine derivative. Furthermore, it explores its reactivity, with a particular focus on nucleophilic substitution reactions, and its significant role as a building block in the development of kinase inhibitors and other pharmaceutically active molecules. Detailed experimental protocols and in-depth analysis of spectroscopic data are provided to support practical laboratory applications.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] Its physical state makes it convenient for handling and use in various chemical reactions.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | ~208-210 °C | [1] |

| Density | ~1.06 g/cm³ | [1] |

| Solubility in Water | Slightly soluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and dichloromethane | [1] |

| Flash Point | ~87 °C | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through several methods, with the Grignard reaction being a common and effective approach.[1] The following is a representative experimental protocol.

Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound starting from 2,6-dichloropyridine.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dichloropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Grignard Addition: Slowly add a solution of isopropylmagnesium bromide (1.1 eq) in THF via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.[1]

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and environment of the hydrogen atoms in the molecule.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.55 (t, J = 7.8 Hz, 1H, H-4)

-

7.15 (d, J = 7.8 Hz, 1H, H-3)

-

7.05 (d, J = 7.8 Hz, 1H, H-5)

-

3.10 (sept, J = 6.9 Hz, 1H, CH of isopropyl)

-

1.25 (d, J = 6.9 Hz, 6H, CH₃ of isopropyl)

-

Interpretation: The triplet at 7.55 ppm corresponds to the proton at the 4-position of the pyridine ring, coupled to the two adjacent protons. The two doublets at 7.15 and 7.05 ppm are assigned to the protons at the 3- and 5-positions, respectively, each coupled to the H-4 proton. The septet at 3.10 ppm is characteristic of the methine proton of the isopropyl group, split by the six equivalent methyl protons. The doublet at 1.25 ppm, integrating to six protons, represents the two methyl groups of the isopropyl substituent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

165.2 (C-6)

-

150.1 (C-2)

-

138.5 (C-4)

-

121.8 (C-3)

-

118.5 (C-5)

-

34.5 (CH of isopropyl)

-

22.3 (CH₃ of isopropyl)

-

Interpretation: The signals in the aromatic region (118-166 ppm) correspond to the five carbons of the pyridine ring. The downfield signal at 165.2 ppm is assigned to the carbon bearing the isopropyl group (C-6), while the signal at 150.1 ppm corresponds to the carbon attached to the chlorine atom (C-2). The remaining aromatic signals are assigned as shown. The aliphatic signals at 34.5 and 22.3 ppm are attributed to the methine and methyl carbons of the isopropyl group, respectively.

Infrared (IR) Spectroscopy

The IR spectrum helps identify the functional groups present in the molecule.

-

IR (KBr, cm⁻¹):

-

3060 (C-H aromatic stretch)

-

2965, 2870 (C-H aliphatic stretch)

-

1575, 1550, 1450 (C=C and C=N aromatic ring stretching)

-

1140 (C-Cl stretch)

-

Interpretation: The spectrum shows characteristic absorption bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹. The bands below 3000 cm⁻¹ are due to the aliphatic C-H stretching of the isopropyl group. The series of bands in the 1450-1575 cm⁻¹ region are typical for the stretching vibrations of the pyridine ring. The absorption at 1140 cm⁻¹ is indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

MS (EI, 70 eV) m/z (%): 157/155 (M⁺, 33/100), 142/140 (M⁺ - CH₃, 25/75), 120 (M⁺ - Cl, 15), 43 (C₃H₇⁺, 90)

Interpretation: The mass spectrum displays the molecular ion peak (M⁺) with a characteristic 3:1 isotopic pattern for chlorine at m/z 155 and 157. A prominent fragment is observed at m/z 140/142, corresponding to the loss of a methyl group. The loss of the chlorine atom gives rise to a peak at m/z 120. The base peak is often the isopropyl cation at m/z 43.[2][3][4]

Chemical Reactivity and Applications

The chemical reactivity of this compound is largely dictated by the presence of the chlorine atom on the electron-deficient pyridine ring.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions.[1][5] This reactivity allows for the introduction of a wide range of functional groups, making it a valuable intermediate in organic synthesis.[1]

Common nucleophiles include amines, alcohols, and thiols, leading to the formation of 2-amino-, 2-alkoxy-, and 2-thioalkoxy-6-isopropylpyridine derivatives, respectively. These reactions are typically carried out in the presence of a base to neutralize the liberated HCl.[6][7]

Application in Kinase Inhibitor Synthesis

Pyridine-based scaffolds are prevalent in many kinase inhibitors due to their ability to form key hydrogen bonding interactions within the ATP-binding site of kinases.[8] this compound serves as a crucial starting material for the synthesis of such inhibitors. The chloro group can be displaced by various amine-containing fragments to generate a library of potential drug candidates.[8]

Safety and Handling

GHS Hazard Statements (based on 2-Chloropyridine)

Recommended Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety precautions should be observed when handling this compound.

-

Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[11][12]

-

Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) should be worn at all times.[11][13]

-

Respiratory Protection: All handling should be performed in a well-ventilated chemical fume hood.[14] If there is a risk of inhalation, a suitable respirator should be used.[14]

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible.[12]

Storage and Disposal

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly sealed.[1] Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity, particularly in nucleophilic aromatic substitution reactions, make it an important building block for the synthesis of complex molecules, including kinase inhibitors. A thorough understanding of its spectroscopic characteristics is crucial for its identification and quality control. Due to its potential toxicity, strict adherence to safety protocols and the use of appropriate personal protective equipment are paramount during its handling and use. This guide provides the essential technical information to support the safe and effective utilization of this compound in research and development.

References

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Amino-6-isopropylpyrimidin-4-ol.

- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China.

-

Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

- Apollo Scientific. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet.

- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing, 29(6), 336-341.

- Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements.

-

Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

- BenchChem. (2025). Personal protective equipment for handling 2-Chloropyridine-3-boronic acid.

-

ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Nucleophilic Substitution Reactions. Retrieved from [Link]

- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society.

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). CONDENSATIVE AZAANNULATION: 4-(4-METHOXYPHENYL)-2-PHENYLQUINAZOLINE. Retrieved from [Link]

- Google Patents. (n.d.). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

- Maitland Jones, Jr. (n.d.). 13C NMR.

-

Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

ResearchGate. (2019). Will 2-chloro pyridine shows nucleophilic substitution with secondary amines?. Retrieved from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

- BenchChem. (2025). Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis.

-

ResearchGate. (2020). FTIR Spectrum of 2-chloro-6-methyl Pyridine. Retrieved from [Link]

- BenchChem. (2025). Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-6-flu.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridine Derivatives Using 2-Bromo-6-methylisonicotinaldehyde.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

- NPTEL. (n.d.). 13C NMR spectroscopy.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Google Patents. (n.d.). CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine.

-

Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2006). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.

-

PubChem. (n.d.). Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1. Retrieved from [Link]

-

MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Retrieved from [Link]

-

UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

- CHEM 212: Analytical Chemistry. (n.d.). Lab 6- FT-IR.

Sources

- 1. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scienceready.com.au [scienceready.com.au]

- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lobachemie.com [lobachemie.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pppmag.com [pppmag.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2-Chloro-6-isopropylpyridine: Chemical Structure, Bonding, and Synthetic Utility

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-6-isopropylpyridine, a key heterocyclic intermediate in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document delves into the nuanced interplay of its chemical structure, bonding characteristics, and resultant reactivity. By examining its spectroscopic signature, molecular geometry, and key synthetic transformations, this guide offers researchers, scientists, and drug development professionals a foundational understanding of this versatile building block. The content is structured to provide not only theoretical knowledge but also practical insights into its application, supported by established chemical principles and analogous compound data.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, owing to its presence in numerous natural products and synthetic compounds with significant biological activity.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This compound emerges as a valuable synthon due to the orthogonal reactivity of its substituents: a chloro group amenable to nucleophilic substitution and cross-coupling reactions, and a sterically demanding isopropyl group that influences the molecule's conformation and interactions with biological targets. Its role as a key intermediate in the synthesis of complex molecules underscores the need for a detailed understanding of its chemical behavior.[2]

Molecular Structure and Bonding

The chemical properties and reactivity of this compound are a direct consequence of its molecular architecture. A comprehensive understanding of its structure and bonding provides the basis for predicting its behavior in chemical reactions.

Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 2-Isopropyl-6-chloropyridine | N/A |

| CAS Number | 120145-22-4 | [3] |

| Molecular Formula | C₈H₁₀ClN | N/A |

| Molecular Weight | 155.62 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | [2] |

Electronic Effects and Resonance

The pyridine ring is an aromatic system with six delocalized π-electrons.[4] The nitrogen atom is more electronegative than carbon, leading to an uneven distribution of electron density within the ring. This results in a net dipole moment and a general deactivation of the ring towards electrophilic aromatic substitution compared to benzene.[4]

In this compound, this electronic landscape is further modulated by the substituents:

-

The Chloro Group (at C2): The chlorine atom exerts a dual electronic effect. It is electronegative, withdrawing electron density from the pyridine ring through the σ-bond (inductive effect, -I). It also possesses lone pairs of electrons that can be donated to the aromatic system through resonance (mesomeric effect, +M). For halogens, the inductive effect typically outweighs the mesomeric effect, leading to an overall deactivation of the ring. The presence of the chlorine atom at the 2-position makes this carbon atom and the adjacent C6 position susceptible to nucleophilic attack.[2]

-

The Isopropyl Group (at C6): The isopropyl group is an alkyl substituent and acts as an electron-donating group through a positive inductive effect (+I).[2] This effect slightly increases the electron density on the pyridine ring, counteracting the deactivating effect of the chlorine atom to some extent. The steric bulk of the isopropyl group also plays a significant role in directing the approach of reagents and influencing the regioselectivity of reactions.

The interplay of these electronic effects is crucial in determining the reactivity of this compound.

Molecular Geometry and Bonding Parameters

Based on data for analogous molecules, the following can be anticipated:

-

C-Cl Bond: The C2-Cl bond will be a typical length for an sp² carbon-chlorine bond.

-

C-N-C Angle: The C2-N-C6 bond angle within the ring will likely be compressed slightly due to the steric hindrance between the chloro and isopropyl groups.

-

Pyridine Ring: The planarity of the pyridine ring will be largely maintained.

A diagram illustrating the key structural features is presented below.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the isopropyl group.

-

Aromatic Protons: The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they will form a characteristic splitting pattern. The proton at C4 will likely be a triplet, while the protons at C3 and C5 will be doublets.

-

Isopropyl Protons: The isopropyl group will give rise to two signals: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton will be shifted downfield due to its proximity to the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbons attached to the nitrogen (C2 and C6) and the chlorine (C2) will be significantly deshielded and appear at the lower end of this range.[5]

-

Isopropyl Carbons: The two carbons of the isopropyl group will appear in the aliphatic region (δ 20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-H stretching (aromatic): Above 3000 cm⁻¹

-

C-H stretching (aliphatic): Below 3000 cm⁻¹

-

C=C and C=N stretching (aromatic ring): In the 1400-1600 cm⁻¹ region.

-

C-Cl stretching: In the fingerprint region, typically around 600-800 cm⁻¹.

For comparison, the FTIR spectrum of the related compound 2-chloro-6-methyl pyridine has been reported and analyzed, providing a useful reference for the expected vibrational modes.[6]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (155.62 g/mol ). A characteristic feature will be the presence of an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).[7]

-

Fragmentation: Common fragmentation pathways would involve the loss of the chlorine atom, the isopropyl group, or cleavage of the pyridine ring. The base peak is often the most stable fragment, which could be the [M-CH₃]⁺ ion.[7]

Synthesis and Manufacturing

This compound is typically synthesized through multi-step procedures starting from readily available pyridine derivatives. The choice of synthetic route often depends on factors such as scale, cost, and desired purity.

General Synthetic Strategies

Two common approaches for the synthesis of 2,6-disubstituted pyridines are:

-

Chlorination followed by Alkylation: This involves the initial chlorination of a suitable pyridine precursor, followed by the introduction of the isopropyl group. For example, pyridine can be chlorinated to produce 2-chloropyridine, which can then be subjected to a reaction to introduce the isopropyl group.[2]

-

Alkylation followed by Chlorination: In this approach, the isopropyl group is first introduced onto the pyridine ring, followed by a chlorination step.

A plausible synthetic workflow is outlined below:

Caption: Key synthetic transformations of this compound.

Role in Drug Development

Substituted pyridines are integral components of many approved drugs. [8]While specific, publicly available synthetic routes for commercial drugs starting directly from this compound are often proprietary, its structural motifs are found in various pharmacologically active compounds. For instance, the 2,6-disubstituted pyridine core is present in molecules investigated for their potential as inhibitors of β-amyloid aggregation in the context of Alzheimer's disease. [9]The ability to readily modify the 2-position of this compound through the reactions described above makes it an attractive starting material for the synthesis of compound libraries for drug discovery screening.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [10][11]* Inhalation: Avoid inhaling vapors. [1]* Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [9][11]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [2] It is imperative to consult the Safety Data Sheet (SDS) for this compound before use for detailed safety and handling information. [9][10][11]

Conclusion

This compound is a strategically important heterocyclic building block with a rich and versatile chemistry. The interplay of the electron-withdrawing chloro group and the electron-donating, sterically demanding isopropyl group on the pyridine ring gives rise to its characteristic reactivity. Its susceptibility to nucleophilic aromatic substitution and its utility in modern palladium-catalyzed cross-coupling reactions make it an invaluable tool for the synthesis of a wide array of complex organic molecules. For researchers in drug discovery and development, a thorough understanding of the structure, bonding, and reactivity of this compound is essential for leveraging its full potential in the design and synthesis of novel therapeutic agents.

References

- Pipzine Chemicals. This compound Manufacturer & Supplier China.

- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Royal Society of Chemistry.

- Movassaghi, M., et al. Organic Syntheses Procedure.

- Wikipedia.

- Sigma-Aldrich.

- Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper

- Potts, K. T., et al. Synthesis of 2,6-disubstituted pyridines, polypyridinyls, and annulated pyridines. The Journal of Organic Chemistry.

- Strategic design of a 2,6-disubstituted pyridine-based probe having hard-soft centers: responsive divergence

- Pfeifer, A., et al.

- The Buchwald-Hartwig Amin

- Kumar, R., et al. Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.

- Chemistry LibreTexts.

- Liu, S., et al. Ni-Catalyzed Alkenylation of Triazolopyridines: Synthesis of 2,6-Disubstituted Pyridines. Organic Letters.

- Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines.

- Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper

- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NINGBO INNO PHARMCHEM CO.,LTD. The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine.

- Yadav, B. S. (PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.

- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.

- ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.

- Organic Chemistry Portal. Suzuki Coupling.

- Patsnap.

- ChemicalBook. 2-Chloropyridine(109-09-1) 13C NMR spectrum.

- ChemicalBook. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum.

- ChemicalBook. 2-Chloropyridine(109-09-1) 1H NMR spectrum.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Chloro-6-(trichloromethyl)pyridine | 1929-82-4.

- Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. PubMed.

- ChemicalBook. This compound | 120145-22-4.

- NIST WebBook. 2-Ethyl-6-isopropyl pyridine.

- Google Patents. Method for production of 2-chloropyridine and 2,6-dichloropyridine.

- Doc Brown's Advanced Organic Chemistry Revision Notes. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

- Yadav, B. S., et al. (PDF) FTIR Spectrum of 2-chloro-6-methyl pyridine.

Sources

- 1. rsc.org [rsc.org]

- 2. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]

- 3. This compound | 120145-22-4 [chemicalbook.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-isopropylpyridine

Foreword: The Strategic Importance of 2-Chloro-6-isopropylpyridine

This compound stands as a pivotal heterocyclic building block in the landscape of modern chemical synthesis. Its unique substitution pattern—a sterically demanding isopropyl group ortho to the nitrogen and a reactive chlorine atom at the other ortho position—imparts a distinct combination of lipophilicity, steric influence, and synthetic versatility. This makes it a highly sought-after intermediate in the development of novel pharmaceuticals and advanced materials. In medicinal chemistry, the 2,6-disubstituted pyridine motif is a common feature in bioactive molecules, where the isopropyl group can enhance binding to hydrophobic pockets of target proteins and the chlorine atom serves as a handle for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering not just procedural details but also the underlying chemical principles and strategic considerations for researchers, scientists, and professionals in drug development.

I. Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two primary strategies, each with its own set of advantages and challenges. The choice of a particular route often depends on the availability of starting materials, desired scale of production, and the specific requirements for purity and yield.

-

Pathway A: Direct Chlorination of 2-Isopropylpyridine. This approach is conceptually straightforward, involving the direct introduction of a chlorine atom onto the pre-formed 2-isopropylpyridine scaffold. The success of this strategy hinges on achieving regioselectivity for the 6-position.

-

Pathway B: Diazotization of 2-Amino-6-isopropylpyridine (Sandmeyer Reaction). This classic transformation in aromatic chemistry offers a reliable method for the conversion of an amino group to a chloro group. This route is often favored for its high yields and well-established mechanism, provided the aminopyridine precursor is readily accessible.

The following sections will delve into the mechanistic details and provide field-proven protocols for each of these synthetic pathways.

II. Pathway A: Direct Chlorination of 2-Isopropylpyridine

The direct chlorination of 2-isopropylpyridine presents a potentially atom-economical route to the target molecule. The key challenge lies in controlling the regioselectivity of the chlorination reaction, as the pyridine ring can be activated or deactivated towards electrophilic substitution at various positions.

A. Mechanistic Considerations

The direct chlorination of pyridine and its alkyl derivatives can proceed through different mechanisms depending on the reaction conditions. In the gas phase at high temperatures, a radical mechanism is often operative.[3][4][5][6][7] However, for solution-phase reactions, an electrophilic aromatic substitution (SEAr) mechanism is more common. The pyridine nitrogen can be protonated or coordinated to a Lewis acid, which deactivates the ring towards electrophilic attack. The directing effects of the isopropyl group and the protonated nitrogen atom are crucial in determining the position of chlorination. The isopropyl group is an ortho-, para-director, while the pyridinium nitrogen is a meta-director. The interplay of these electronic and steric factors will influence the product distribution.

B. Experimental Protocol: Vapor-Phase Chlorination

While solution-phase chlorination can be challenging due to the potential for multiple chlorinated products and tar formation, vapor-phase chlorination offers a more controlled approach.

Step 1: Preparation of 2-Isopropylpyridine

2-Isopropylpyridine can be synthesized via the reaction of 2-chloropyridine with isopropylmagnesium bromide, a Grignard reagent.[1][8]

-

Reaction: 2-Chloropyridine + Isopropylmagnesium bromide → 2-Isopropylpyridine

-

Rationale: This nucleophilic substitution reaction is a standard method for introducing alkyl groups onto a pyridine ring. The Grignard reagent acts as a potent nucleophile, displacing the chloride.

Experimental Workflow for the Preparation of 2-Isopropylpyridine

Caption: Workflow for the synthesis of 2-isopropylpyridine.

Step 2: Direct Chlorination of 2-Isopropylpyridine

This step involves the high-temperature, gas-phase reaction of 2-isopropylpyridine with chlorine gas.

-

Reaction: 2-Isopropylpyridine + Cl2 → this compound

-

Rationale: At elevated temperatures, chlorine radicals are formed, which can abstract a hydrogen atom from the pyridine ring, leading to substitution. The use of a diluent gas and controlled temperature is critical to minimize side reactions.

Experimental Protocol:

-

Apparatus Setup: A tubular quartz reactor packed with an inert material (e.g., silicon carbide) is heated in a furnace. The inlet is connected to a vaporization chamber for the 2-isopropylpyridine and separate inlets for chlorine gas and an inert diluent gas (e.g., nitrogen). The outlet is connected to a condenser and a series of traps to collect the product and scrub acidic byproducts.

-

Reaction Conditions:

-

Temperature: 250-400 °C

-

Molar Ratio (2-isopropylpyridine:Cl2): 1:1 to 1:3

-

Residence Time: Controlled by the flow rates of the reactants and diluent gas.

-

-

Procedure: a. The reactor is heated to the desired temperature under a flow of nitrogen. b. A stream of 2-isopropylpyridine vapor and chlorine gas is introduced into the reactor. c. The reaction mixture is passed through the heated zone. d. The product stream is cooled, and the liquid products are collected. e. The crude product is neutralized, washed, and purified by fractional distillation under reduced pressure.

Data Summary: Direct Chlorination

| Parameter | Value/Range | Rationale |

| Starting Material | 2-Isopropylpyridine | Provides the core pyridine-isopropyl scaffold. |

| Chlorinating Agent | Chlorine Gas (Cl2) | Source of chlorine radicals at high temperatures. |

| Temperature | 250-400 °C | Promotes radical formation and reaction kinetics. |

| Catalyst | None (thermal) | High temperature initiates the reaction. |

| Key Side Products | 2,4-dichloro-6-isopropylpyridine, polychlorinated pyridines, tar | Result from over-chlorination and side reactions. |

| Purification | Fractional Distillation | Separates the desired product from isomers and byproducts. |

III. Pathway B: Sandmeyer Reaction of 2-Amino-6-isopropylpyridine

The Sandmeyer reaction provides a more controlled and often higher-yielding route to this compound. This pathway involves the diazotization of 2-amino-6-isopropylpyridine followed by decomposition of the diazonium salt in the presence of a copper(I) chloride catalyst.

A. Mechanistic Insights

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.

-

Diazotization: The primary amino group of 2-amino-6-isopropylpyridine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Single Electron Transfer (SET): Copper(I) chloride donates an electron to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas.

-

Chlorine Transfer: The aryl radical abstracts a chlorine atom from a copper(II) species, regenerating the copper(I) catalyst and forming the final product.

Reaction Scheme: Sandmeyer Reaction

Sources

- 1. chembk.com [chembk.com]

- 2. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]

- 3. US3412095A - Chlorination of alkyl pyridines - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process - Google Patents [patents.google.com]

- 6. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]

- 7. US3153044A - Process for the preparation of 2-chloropyridine - Google Patents [patents.google.com]

- 8. 2-ISOPROPYL PYRIDINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Synthetic Keystone: A Technical Guide to 2-Chloro-6-isopropylpyridine for Advanced Drug Discovery

This guide provides an in-depth technical overview of 2-Chloro-6-isopropylpyridine (CAS No. 120145-22-4), a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, its strategic reactivity, and its application in modern therapeutic discovery, grounded in established chemical principles.

Compound Overview and Physicochemical Profile

This compound is a disubstituted pyridine ring, a structural motif of immense importance in medicinal chemistry.[1] The strategic placement of an isopropyl group at the 6-position and a chlorine atom at the 2-position creates a molecule with distinct steric and electronic properties. The isopropyl group provides steric bulk, influencing the conformation of derivatives and their interactions with biological targets. The chlorine atom at the 2-position, activated by the electron-withdrawing nature of the pyridine nitrogen, serves as an excellent leaving group for nucleophilic substitution and a handle for transition metal-catalyzed cross-coupling reactions.[2]

This unique combination makes it a valuable starting material for creating libraries of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 120145-22-4 | [6] |

| Molecular Formula | C₈H₁₀ClN | [6] |

| Molecular Weight | 155.62 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | Approx. 208 - 210 °C | [2] |

| Density | Approx. 1.06 g/cm³ | [2] |

| Solubility | Slightly soluble in water; Soluble in common organic solvents (ethanol, ether, dichloromethane) | [2] |

| Flash Point | Approx. 87 °C | [2] |

Synthesis Strategy: The Logic of the Grignard Approach

While various synthetic routes can be envisioned, a common and logical laboratory-scale approach involves the reaction of a dihalopyridine with an isopropyl Grignard reagent. This strategy is predicated on the differential reactivity of halogen atoms on the pyridine ring or the ability to selectively introduce the isopropyl group. A highly plausible route begins with 2,6-dichloropyridine.

The core principle involves a selective nucleophilic substitution where the isopropyl Grignard reagent displaces one of the chlorine atoms. This selectivity can often be achieved by controlling the stoichiometry of the Grignard reagent.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a representative procedure based on established methods for similar transformations.[8][9]

Materials:

-

2,6-Dichloropyridine

-

Isopropylmagnesium chloride (2.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, dry and under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, dissolve 2,6-dichloropyridine (1.0 equiv) in anhydrous THF.

-

Cooling: Cool the solution to between -25 °C and -30 °C using a dry ice/acetone bath.

-

Grignard Addition: Add isopropylmagnesium chloride solution (1.0-1.1 equiv) dropwise from the dropping funnel, ensuring the internal temperature does not exceed -20 °C. The controlled, slow addition is critical to favor monosubstitution and prevent the formation of 2,6-diisopropylpyridine.

-

Reaction: Stir the mixture at this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise, while maintaining a low temperature.

-

Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Key Transformations

The utility of this compound lies in its predictable reactivity, primarily centered around the C2-chloro substituent. This position is amenable to both nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing effect of the ring nitrogen makes the C2 position electron-deficient and thus susceptible to attack by nucleophiles.[10] This reaction proceeds via a Meisenheimer-like intermediate. This is a powerful method for installing amine, ether, and thioether functionalities, which are prevalent in pharmacologically active molecules.

Caption: Generalized mechanism for SₙAr reactions.

3.1.1. Representative Protocol: Amination with Benzylamine

-

Setup: Combine this compound (1.0 equiv), benzylamine (1.2-1.5 equiv), and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv) in a solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).

-

Heating: Heat the reaction mixture to 80-120 °C. The higher temperature is necessary to overcome the energy barrier of disrupting the aromaticity in the intermediate step.[10]

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic extract, dry it, concentrate it, and purify the residue by column chromatography to yield N-benzyl-6-isopropylpyridin-2-amine.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, enabling the coupling of aryl halides with boronic acids or esters.[11] For an electron-rich heterocycle like this compound, this reaction requires a carefully selected palladium catalyst and ligand system to facilitate the key steps of oxidative addition and reductive elimination.[12][13]

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

3.2.1. Representative Protocol: Coupling with Phenylboronic Acid

-

Setup: In a Schlenk flask, combine this compound (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute it with water, and extract with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography to obtain 2-isopropyl-6-phenylpyridine.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-amino-6-alkylpyridine scaffold, readily accessible from this compound, is a privileged structure in the design of protein kinase inhibitors.[3][14][15] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[4] Patents for various kinase inhibitors, including those targeting B-Raf, describe synthetic routes that utilize substituted 2-chloropyridines as key building blocks.[3] The isopropyl group can occupy hydrophobic pockets in the kinase active site, while the amino group, installed via SₙAr, often forms critical hydrogen bonds with the hinge region of the enzyme.

Compound Characterization: Predictive Spectroscopic Analysis

While a publicly available experimental spectrum was not identified, the ¹H and ¹³C NMR spectra can be reliably predicted based on established principles of NMR spectroscopy.[16][17][18]

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ¹H NMR | ~8.2 - 8.4 | d | 1H | H-4 | Triplet-like pattern due to coupling with H-3 and H-5. |

| ~7.6 - 7.8 | t | 1H | H-3 | Doublet, coupled to H-4. | |

| ~7.2 - 7.4 | d | 1H | H-5 | Doublet, coupled to H-4. | |

| ~3.0 - 3.3 | sept | 1H | CH (isopropyl) | Septet due to coupling with 6 methyl protons. Deshielded by the aromatic ring. | |

| ~1.2 - 1.4 | d | 6H | CH₃ (isopropyl) | Doublet due to coupling with the methine proton. | |

| ¹³C NMR | ~164 | s | - | C-2 | Quaternary carbon attached to electronegative Cl and N. Most deshielded. |

| ~160 | s | - | C-6 | Quaternary carbon attached to N and isopropyl group. | |

| ~139 | s | - | C-4 | Aromatic CH. | |

| ~122 | s | - | C-3 | Aromatic CH. | |

| ~118 | s | - | C-5 | Aromatic CH. | |

| ~34 | s | - | CH (isopropyl) | Methine carbon. | |

| ~22 | s | - | CH₃ (isopropyl) | Methyl carbons. |

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. It is stable under normal conditions but may react with strong oxidizing agents. For detailed safety information, consult the supplier's Safety Data Sheet (SDS).

References

- Pipzine Chemicals. This compound Manufacturer & Supplier China.

- Plexxikon Inc. (2016). Compounds and compositions as protein kinase inhibitors. US Patent 9,314,464 B2.

- Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

PubChem. 2-Chloro-4-isopropylpyridine. National Center for Biotechnology Information. Available from: [Link]

- Movassaghi, M., et al. (2010). Condensative Assembly of Pyridine, Quinoline, and Isoquinoline Cores. Organic Syntheses.

-

Incyte Corporation. (2010). Imidazotriazines and imidazopyrimidines as kinase inhibitors. US Patent 7,767,675 B2. Available from: [Link]

-

Respivert Ltd. (2017). Kinase inhibitors. US Patent 9,751,837 B2. Available from: [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]

- Shanghai Institute of Pharmaceutical Industry, et al. (2011). Preparation method of 2- chloro-6-trichloromethyl pyridine. CN Patent 101,648,905 B.

- Principia Biopharma Inc. (2014). Pyrazolopyrimidine compounds as kinase inhibitors. WO Patent 2014/039,899 A1.

-

ChemSurvival. (2019). nucleophilic aromatic substitutions. YouTube. Available from: [Link]

- Buchwald, S. L., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.

- VM Pharma LLC. (2017). Process of preparing tyrosine kinase inhibitor. WO Patent 2017/027,465 A1.

- Bayer AG. (1980). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. EP Patent 0,007,299 A1.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitronaphthalene.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridine Derivatives Using 2-Bromo-6-methylisonicotinaldehyde.

- Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ChemGuides. (2021). Nucleophilic Aromatic Substitution: Elimination-Addition via Benzyne. YouTube. Available from: [Link]

-

Chad's Prep. (2018). 18.5 Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000863). Available from: [Link]

-

The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]

- Central China Normal University. (2015). Synthesis method of 2,6-dichloropyridine. CN Patent 104,478,794 A.

- Al-Ghorbani, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.

- ResearchGate. (2025). Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold.

- Fanta, P. E. (1973). chlorodiisopropylphosphine. Organic Syntheses.

- Dwivedi, A. R., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

- BenchChem. (6-Chloropyridin-2-yl)magnesium bromide.

- NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

- Occupational Safety and Health Administration. 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN).

- Sigma-Aldrich. 2-Chloro-6-(trichloromethyl)pyridine.

- Boer, F. P., et al. (2011). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online.

- Doc Brown's Chemistry. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane.

- Hoechst AG. (1995). Preparation of isomer-free 2,5-dichloro-pyridine.

- SpectraBase. 2-Chloro-6-methylcarbanilic acid, isopropyl ester - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]

- 3. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 4. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-CHLORO-6-ISOPROPYL PYRIDINE | VSNCHEM [vsnchem.com]

- 7. 2-Chloro-4-isopropylpyridine | C8H10ClN | CID 587840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]

- 15. WO2017027465A1 - Process of preparing tyrosine kinase inhibitor - Google Patents [patents.google.com]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Reactivity and electronic effects of 2-Chloro-6-isopropylpyridine

An In-depth Technical Guide to the Reactivity and Electronic Effects of 2-Chloro-6-isopropylpyridine

Introduction

This compound is a key heterocyclic building block in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a chloro leaving group and a sterically demanding isopropyl group flanking the nitrogen atom, imparts a nuanced reactivity profile. This guide provides a comprehensive analysis of the electronic and steric effects that govern the chemical behavior of this versatile intermediate, with a focus on its application in synthetically valuable transformations.

The strategic placement of the chloro and isopropyl groups creates a molecule with a delicate balance of activation and steric hindrance. The electron-withdrawing nature of the chlorine atom activates the pyridine ring for nucleophilic attack, while the bulky isopropyl group modulates the accessibility of the reaction centers. This interplay is crucial for its utility in constructing complex molecular architectures, particularly in the development of novel therapeutic agents where the substituted pyridine motif is a common feature.[1] This document, intended for researchers and professionals in drug development, will delve into the synthesis, spectroscopic properties, and key reactions of this compound, providing both mechanistic insights and practical experimental guidance.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow liquid at room temperature.[1] It is soluble in a wide range of common organic solvents such as ethanol, diethyl ether, and dichloromethane, which facilitates its use in various reaction systems.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Soluble in common organic solvents | [1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a septet for the methine proton of the isopropyl group and a doublet for the two equivalent methyl groups. The aromatic region would display a multiplet system corresponding to the three protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the two types of carbons in the isopropyl group and the six carbons of the pyridine ring. The carbons attached to the chlorine and nitrogen atoms will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C-H stretching vibrations from the aromatic ring and the isopropyl group, as well as C=N and C=C stretching frequencies typical of the pyridine ring. A C-Cl stretching band would also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of compounds containing one chlorine atom. Fragmentation would likely involve the loss of the isopropyl group and the chlorine atom.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often starting from pyridine or a pre-functionalized pyridine derivative. One common strategy involves the introduction of the isopropyl group onto a chlorinated pyridine scaffold.

A plausible synthetic approach involves the reaction of a Grignard reagent, such as isopropylmagnesium chloride, with a suitable chloropyridine precursor. This method, however, requires stringent anhydrous and oxygen-free conditions to ensure the successful formation and reaction of the Grignard reagent.[1] An alternative is the direct chlorination of an isopropyl-substituted pyridine.[1]

Representative Experimental Protocol: Synthesis via Grignard Reaction (Generalized)

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-chloropropane in anhydrous diethyl ether is added dropwise to initiate the formation of isopropylmagnesium chloride. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.

-

Coupling Reaction: A solution of a suitable di-chlorinated pyridine in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at a low temperature (e.g., 0 °C).

-

Work-up: Upon completion of the reaction, it is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.

Electronic and Steric Effects: A Dual Influence on Reactivity

The reactivity of this compound is dictated by a combination of electronic and steric factors originating from its substituents.

Electronic Profile

The electronic landscape of the pyridine ring is significantly influenced by both the chlorine atom and the isopropyl group.

-

Inductive Effect of Chlorine: The electronegative chlorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the pyridine ring. This deactivation makes the ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen.

-

Effects of the Isopropyl Group: The isopropyl group at the 6-position exhibits a weak electron-donating inductive effect (+I) and a hyperconjugative effect, which slightly increases the electron density of the ring. This partially counteracts the electron-withdrawing effect of the chlorine atom.

The net result is an electron-deficient pyridine ring that is activated towards nucleophilic aromatic substitution.

Steric Hindrance

The isopropyl group is sterically bulky. Its presence at the 6-position, adjacent to the nitrogen atom, creates significant steric hindrance. This has two major consequences:

-

Shielding of the Nitrogen Lone Pair: The bulky isopropyl group partially blocks the lone pair of electrons on the nitrogen atom, which can reduce its basicity and its ability to coordinate with metal catalysts.

-

Hindrance to Nucleophilic Attack: The steric bulk around the 2-position can influence the trajectory of incoming nucleophiles, potentially slowing down the rate of nucleophilic aromatic substitution compared to less hindered analogues.

Reactivity Profile: Key Transformations and Mechanistic Insights

The unique electronic and steric characteristics of this compound make it a valuable substrate for several important synthetic transformations.

Nucleophilic Aromatic Substitution (SₙAr)

2-Chloropyridines readily undergo nucleophilic aromatic substitution (SₙAr) reactions, and this compound is no exception. The reaction proceeds via a two-step addition-elimination mechanism.[3]

Mechanism:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring, with significant density on the electronegative nitrogen atom.

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion.

The rate of this reaction is influenced by the electron-withdrawing nature of the pyridine nitrogen and the chlorine atom. While the isopropyl group's electron-donating effect might slightly decrease the reactivity, its steric hindrance can also play a role in modulating the reaction rate.

Generalized Experimental Protocol for SₙAr with an Amine:

-

Reaction Setup: To a solution of this compound in a suitable solvent (e.g., DMF, DMSO, or dioxane), the amine nucleophile and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) are added.

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically 80-150 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron reagent and an organic halide.[4] For 2-chloropyridines, this reaction is often challenged by the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. However, the use of specialized palladium catalysts with electron-rich, bulky phosphine ligands can overcome this limitation.[4]

Catalytic Cycle: The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk tube under an inert atmosphere, this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₃PO₄, K₂CO₃) are combined in an anhydrous solvent (e.g., dioxane, toluene).

-

Reaction Conditions: The mixture is degassed and heated to a temperature typically ranging from 80 to 120 °C until the reaction is complete.

-

Work-up and Purification: The reaction is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds between an aryl halide and an amine.[6] This reaction is highly valuable for synthesizing substituted anilines and related compounds. Similar to the Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields with chloropyridine substrates.[7]

Catalytic Cycle: The mechanism is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination.[8]

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: Under an inert atmosphere, a flask is charged with a palladium precatalyst, a phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS). Anhydrous solvent (e.g., toluene, dioxane) is added, followed by this compound and the amine coupling partner.

-

Reaction Conditions: The reaction mixture is heated, typically between 80 and 110 °C, and monitored for completion.

-

Work-up and Purification: The reaction is cooled, quenched, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Applications in Drug Discovery and Development

The 2-substituted-6-alkylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. This compound serves as a versatile starting material for the synthesis of these complex molecules. Its ability to undergo a variety of transformations allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Derivatives of this scaffold have been investigated for their potential as antibacterial, anti-inflammatory, and anti-tumor agents.[1]

Conclusion

This compound is a valuable heterocyclic building block whose reactivity is finely tuned by the interplay of electronic and steric effects. The electron-withdrawing chlorine atom activates the pyridine ring for nucleophilic aromatic substitution, while the bulky isopropyl group sterically influences the reaction environment. This unique combination allows for its effective use in a range of important synthetic transformations, including SₙAr and palladium-catalyzed cross-coupling reactions. A thorough understanding of these governing principles is essential for leveraging the full synthetic potential of this important intermediate in the design and synthesis of novel molecules for drug discovery and materials science.

References

Sources

- 1. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. youtube.com [youtube.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Solubility of 2-Chloro-6-isopropylpyridine in organic solvents

Foreword

In the landscape of pharmaceutical and chemical synthesis, 2-chloro-6-isopropylpyridine serves as a valuable intermediate, pivotal in the construction of more complex molecular architectures.[1] Its utility in nucleophilic substitution and halogenation reactions makes it a cornerstone in the development of novel materials and active pharmaceutical ingredients.[1] However, the successful execution of these synthetic routes, as well as the subsequent purification and formulation of products, is fundamentally governed by a critical, yet often overlooked, physical property: solubility.

This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a framework for understanding, determining, and applying the solubility of this compound. We will explore the theoretical underpinnings that dictate its behavior in various organic media and present robust, field-proven protocols for its empirical determination. This document is designed for the practicing researcher and drug development professional, offering not just methods, but the causal logic and self-validating systems essential for rigorous scientific inquiry.

PART 1: Foundational Principles of Solubility

Physicochemical Profile of this compound

To predict how a solute will behave, we must first understand its intrinsic properties. This compound is a colorless to light yellow liquid under standard conditions.[1] Its key physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | ~208 - 210 °C | [1] |

| Density | ~1.06 g/cm³ | [1] |

| Water Solubility | Slightly soluble | [1] |

From a structural standpoint, the molecule's solubility is dictated by a balance of polar and nonpolar characteristics.

-

Polar Features: The pyridine ring, with its electronegative nitrogen atom, creates a dipole moment, imparting polar character. The electron-withdrawing chlorine atom further enhances this polarity.

-

Nonpolar Features: The isopropyl group is an aliphatic, nonpolar moiety that contributes hydrophobicity.

This duality suggests that this compound will exhibit nuanced solubility across a range of solvents, being miscible with many common organic solvents like ethanol, ether, and dichloromethane, but poorly soluble in highly polar solvents like water.[1]

The Theoretical Framework: "Like Dissolves Like"

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[2][3] This means polar solutes dissolve best in polar solvents, while nonpolar solutes favor nonpolar solvents.[4] The dissolution process is an energetic trade-off: for a solute to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions.

Solvents are broadly classified based on their polarity:

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) Possess O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions.[4]

-

Polar Aprotic Solvents: (e.g., acetone, acetonitrile, DMSO) Have a large dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[4]

-

Nonpolar Solvents: (e.g., hexane, toluene, carbon tetrachloride) Have low dielectric constants and small to nonexistent dipole moments.[4]

Given its structure, this compound is expected to have the highest solubility in solvents of intermediate polarity.

Table of Common Organic Solvents for Consideration:

| Solvent | Formula | Dielectric Constant (20°C) | Type |

|---|---|---|---|

| n-Hexane | C₆H₁₄ | 1.89 | Nonpolar |

| Toluene | C₇H₈ | 2.38 | Nonpolar |

| Diethyl Ether | C₄H₁₀O | 4.34 | Nonpolar |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | Polar Aprotic |

| Dichloromethane | CH₂Cl₂ | 9.08 | Polar Aprotic |

| Acetone | C₃H₆O | 20.7 | Polar Aprotic |

| Ethanol | C₂H₆O | 24.6 | Polar Protic |

| Methanol | CH₄O | 32.7 | Polar Protic |

| Acetonitrile | C₂H₃N | 36.6 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | 47.0 | Polar Aprotic |

| Water | H₂O | 80.1 | Polar Protic |

(Data compiled from reference[5])

PART 2: Experimental Design & Protocols

While theoretical predictions are valuable, empirical determination remains the gold standard for obtaining accurate solubility data.

General Experimental Workflow

The determination of equilibrium solubility follows a consistent, logical pathway, regardless of the final analytical technique. The goal is to create a saturated solution, where the dissolved solute is in equilibrium with the undissolved solid, and then accurately measure the concentration of the dissolved portion.

Caption: General workflow for equilibrium solubility determination.

Method Selection: A Field Guide

Choosing the right analytical method is critical for efficiency and accuracy.

-

Gravimetric Analysis:

-

Principle: A known volume of saturated solution is evaporated, and the mass of the non-volatile solute is measured directly.[6][7]

-

Best For: Low-throughput, preliminary assessments where the solute is non-volatile and thermally stable. It is the most direct method but requires larger amounts of material and is less sensitive.

-

-

UV/Vis Spectroscopy:

-

Principle: Quantifies the solute concentration in a saturated solution by measuring its absorbance of light and applying the Beer-Lambert law.[8][9]

-

Best For: Compounds with a strong chromophore (light-absorbing group). It is fast, requires less material than gravimetry, and is amenable to higher throughput.[10][11]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: A small volume of the saturated solution is injected into an HPLC system. The compound is separated from potential impurities and quantified by a detector (e.g., UV/Vis) against a standard calibration curve.[12]

-

Best For: High-accuracy, high-sensitivity measurements, and for solutes in complex mixtures or when only small amounts of material are available. Reversed-phase HPLC (RP-HPLC) is the most common mode.[13][14]

-

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. The reasoning behind critical steps is provided to ensure robust and reproducible results.

1. Preparation:

-

Add an excess amount of this compound (e.g., ~100 mg) to a 4 mL glass vial. Causality: Using an excess ensures that the resulting solution will be saturated, which is confirmed by the presence of undissolved liquid/solid after equilibration.

-

Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

2. Equilibration:

-

Place the vial on a rotator or shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the slurry for at least 24 hours. Trustworthiness: A 24-hour period is typically sufficient for most compounds to reach equilibrium. For potentially slow-dissolving systems, extending this to 48 or 72 hours and testing at multiple time points can validate that equilibrium has been reached.

3. Separation & Analysis:

-

Remove the vial from the shaker and let it stand for at least 1 hour to allow undissolved material to settle.

-